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Compound of Interest

Compound Name: 6-Pyrrolidin-1-yl-nicotinic acid

Cat. No.: B1270470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-
Pyrrolidin-1-yl-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and

drug development. The document outlines the expected results from Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering a foundational dataset for the characterization of this molecule.

Detailed experimental protocols and workflow visualizations are included to assist researchers

in obtaining and interpreting high-quality spectroscopic data.

Introduction
6-Pyrrolidin-1-yl-nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. The

incorporation of a pyrrolidine moiety into the nicotinic acid scaffold can significantly alter its

physicochemical properties, biological activity, and potential as a therapeutic agent. Accurate

structural elucidation and characterization are paramount in the drug discovery process, and

spectroscopic techniques are the cornerstone of this endeavor. This guide presents a detailed

analysis of the expected spectroscopic signature of 6-Pyrrolidin-1-yl-nicotinic acid.

Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for 6-Pyrrolidin-1-yl-
nicotinic acid, the following data tables are based on established principles of spectroscopy,
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analysis of its constituent functional groups (pyrrolidine, substituted pyridine, and carboxylic

acid), and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.6 d 1H H-2 (Pyridine)

~7.9 dd 1H H-4 (Pyridine)

~6.5 d 1H H-5 (Pyridine)

~3.4 t 4H N-CH₂ (Pyrrolidine)

~1.9 m 4H CH₂ (Pyrrolidine)

~12.5 br s 1H COOH

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d₆
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Chemical Shift (δ, ppm) Carbon Type Assignment

~167 C COOH

~159 C C-6 (Pyridine)

~151 CH C-2 (Pyridine)

~140 CH C-4 (Pyridine)

~118 C C-3 (Pyridine)

~106 CH C-5 (Pyridine)

~47 CH₂ N-CH₂ (Pyrrolidine)

~25 CH₂ CH₂ (Pyrrolidine)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3200-2500 Broad O-H
Carboxylic Acid O-H

Stretch

2970-2850 Medium C-H
Aliphatic C-H Stretch

(Pyrrolidine)

~1710 Strong C=O
Carboxylic Acid C=O

Stretch

~1600, ~1570 Medium-Strong C=C, C=N
Aromatic Ring

Stretching (Pyridine)

~1250 Strong C-N Aryl-N Stretch

~1200 Strong C-O
Carboxylic Acid C-O

Stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Expected Mass Spectrometry Data (ESI+)

m/z Ion

193.09 [M+H]⁺

148.08 [M+H - COOH]⁺

70.08 [Pyrrolidinyl cation]⁺

Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for 6-
Pyrrolidin-1-yl-nicotinic acid. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: -2 to 14 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: -10 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the solvent or internal standard signal.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the center of the ATR crystal.
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Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol, acetonitrile, or water).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

A small amount of formic acid (0.1%) can be added to the final solution to promote

protonation for positive ion mode analysis.

Instrumentation and Analysis:

The sample is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The mass spectrometer is typically operated in positive ion mode to detect the protonated

molecule [M+H]⁺.

A full scan is performed over a mass range appropriate for the expected molecular weight

(e.g., m/z 50-500).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce

fragmentation and analyze the resulting product ions.
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Workflow Visualizations
The following diagrams illustrate the logical workflows for each spectroscopic analysis.
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Click to download full resolution via product page
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[https://www.benchchem.com/product/b1270470#spectroscopic-analysis-of-6-pyrrolidin-1-yl-
nicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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